Rimtuzalcap

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

Key on ui mechanism of action |

Rimtuzalcap is a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels). It is thought to exert its activity on essential tremor through increasing SK channel activity in the Purkinje cells of the cerebellar cortex resulting in hyperpolarization and consequently, a slower firing rate. These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system. From there the ventral intermediate nucleus exerts excitatory input to the motor cortex, producing an effect on motor function. It is the decrease in the activity of this pathway through targeting Purkinje cell firing rate that is thought to have a beneficial impact on essential tremor. |

|---|---|

CAS No. |

2167246-24-2 |

Molecular Formula |

C18H24F2N6O |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(3-methylpyrazol-1-yl)-6-morpholin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23) |

InChI Key |

OVLIDRAJVMUEMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rimtuzalcap |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rimtuzalcap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtuzalcap (formerly CAD-1883) is an investigational small molecule therapeutic agent that acts as a selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. Specifically, it shows selectivity for the KCa2.2 subtype. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data. It includes detailed experimental protocols for foundational assays and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the fields of neuroscience and channelopathy.

Introduction

Essential tremor (ET) and spinocerebellar ataxias (SCAs) are debilitating neurological disorders characterized by involuntary rhythmic movements and a lack of voluntary coordination of muscle movements, respectively. A key pathological feature underlying these conditions is the dysregulation of neuronal firing patterns within the cerebellar circuits. This compound has emerged as a promising therapeutic candidate by targeting the SK channels, which are critical regulators of neuronal excitability.

Mechanism of Action: Positive Allosteric Modulation of SK Channels

This compound's primary mechanism of action is the positive allosteric modulation of SK channels, with a notable selectivity for the KCa2.2 subtype.[1] SK channels are voltage-independent, calcium-activated potassium channels that play a crucial role in regulating neuronal afterhyperpolarization and firing frequency.

By binding to an allosteric site on the SK channel, this compound increases the channel's sensitivity to intracellular calcium. This potentiation of SK channel activity leads to an enhanced potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in the firing rate of neurons, such as the Purkinje cells in the cerebellum.[1] This modulation of neuronal excitability is believed to restore more regular firing patterns in the dysfunctional cerebellar circuits implicated in ET and SCAs.

Signaling Pathway

The signaling pathway influenced by this compound is centered on the regulation of neuronal excitability through SK channel modulation.

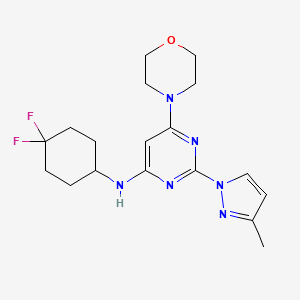

Caption: this compound's signaling pathway in a Purkinje cell.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Value | Species/Model | Source |

| SK2 SC100 | 400 nM | --- | [1] |

| Purkinje Cell Firing Rate Reduction | ~40% | Mouse | --- |

| Efficacy in Harmaline-Induced Tremor Model | 10 mg/kg (oral) | Mouse | [1] |

Table 2: Phase 1 Clinical Trial Data

| Parameter | Value | Population | Source |

| Maximum Tolerated Dose | Up to 1200 mg/day | Healthy Volunteers | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Harmaline-Induced Tremor Model

This protocol is a generalized procedure for inducing and assessing tremor in rodents.

Objective: To assess the efficacy of a test compound in reducing harmaline-induced tremors, a well-established animal model for essential tremor.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Harmaline hydrochloride solution (15 mg/mL in sterile saline)

-

Test compound (this compound) in an appropriate vehicle

-

Vehicle control

-

Force-plate actimeter or a validated tremor rating scale

-

Syringes and needles for intraperitoneal (IP) or oral (PO) administration

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: Place each mouse on the force-plate actimeter and record baseline motor activity for a predefined period (e.g., 15 minutes).

-

Compound Administration: Administer the test compound (e.g., this compound at 10 mg/kg, PO) or vehicle control.

-

Incubation Period: Allow for a compound-specific absorption period (e.g., 30 minutes for oral administration).

-

Tremor Induction: Administer harmaline hydrochloride (15 mg/kg, IP) to induce tremor.

-

Tremor Assessment: Immediately after harmaline injection, place the mouse back on the force-plate actimeter and record tremor activity for a specified duration (e.g., 30-60 minutes). Tremor is typically quantified by analyzing the power spectrum of the force-plate readings, focusing on the 10-16 Hz frequency band characteristic of harmaline-induced tremor in mice. Alternatively, a validated observational rating scale can be used to score tremor severity at regular intervals.

-

Data Analysis: Compare the tremor intensity (e.g., total power in the tremor frequency band) between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Caption: Experimental workflow for the harmaline-induced tremor model.

Phase 2a Clinical Trial Protocol (NCT03688685)

Title: A Phase 2a Open-Label Study to Evaluate the Safety, Tolerability and Efficacy of CAD-1883 Oral Treatment in Adults with Essential Tremor.

Objective: To evaluate the safety, tolerability, and efficacy of twice-daily oral dosing of CAD-1883 over 14 days of treatment in adult subjects with Essential Tremor.

Study Design: This was a Phase 2a, open-label, single-arm study.

Inclusion Criteria (abbreviated):

-

Adults (18-80 years) with a diagnosis of Essential Tremor.

-

Moderate to severe tremor.

Exclusion Criteria (abbreviated):

-

Presence of other neurological conditions that could cause tremor.

-

Use of medications known to affect tremor within a specified washout period.

Treatment:

-

This compound (CAD-1883) administered orally at a dose of 300 mg twice daily for 14 days.

Outcome Measures (Primary):

-

Safety and tolerability assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Outcome Measures (Secondary - Efficacy):

-

Change from baseline in the TETRAS (The Essential Tremor Rating Assessment Scale) Performance Subscale score.

-

Change from baseline in the TETRAS Activities of Daily Living (ADL) Subscale score.

-

Clinician and Patient Global Impression of Change scales.

Caption: Workflow of the Phase 2a clinical trial (NCT03688685).

Conclusion

This compound represents a targeted therapeutic approach for movement disorders by selectively modulating SK channels to regulate neuronal excitability. The preclinical data demonstrates its potential to reduce tremor, and the Phase 1 clinical trial has established a favorable safety profile. The results from the Phase 2a study will provide further insights into its efficacy in patients with essential tremor. The detailed mechanisms and protocols provided in this guide offer a foundational resource for the scientific community to further explore the therapeutic potential of this compound and other SK channel modulators.

References

Rimtuzalcap (CAD-1883): A Technical Guide to its Discovery and Development

Abstract

Rimtuzalcap (formerly CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of the small-conductance calcium-activated potassium (SK) channels. Developed by Cadent Therapeutics and later acquired by Novartis, this compound has been investigated as a potential therapeutic for movement disorders, primarily essential tremor (ET) and spinocerebellar ataxia (SCA). This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

Essential tremor and spinocerebellar ataxia are debilitating neurological disorders characterized by involuntary rhythmic shaking and a lack of voluntary coordination of muscle movements, respectively.[1][2] The underlying pathophysiology of these conditions is linked to the dysregulation of neuronal firing in the cerebellum.[1][3] this compound emerged as a promising therapeutic candidate by targeting the SK channels, which play a crucial role in regulating neuronal excitability.[1]

Discovery and Mechanism of Action

This compound was identified through a drug discovery program focused on developing selective modulators of SK channels. It acts as a positive allosteric modulator, enhancing the sensitivity of SK channels to intracellular calcium. This leads to an increased potassium efflux, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of Purkinje cells in the cerebellum. The restoration of a more regular neuronal firing pattern is the proposed mechanism for the amelioration of tremor and ataxia. Cryo-electron microscopy studies have revealed that this compound's subtype-selectivity for KCa2.2 channels is due to the specific conformation of calmodulin and the cytoplasmic HC helices, which can accommodate the bulkier this compound molecule, unlike the KCa3.1 channel subtype.

Signaling Pathway of this compound

Synthesis

A specific, publicly available, step-by-step synthesis protocol for this compound (N-(1H-indol-6-yl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) is not detailed in the reviewed literature. However, the synthesis would likely involve the coupling of an indolyl amine precursor with a pyrazolyl-pyridazine core structure. The synthesis of related pyrazole and pyridazine derivatives often involves condensation and cyclization reactions.

Preclinical Development

In Vitro and Ex Vivo Studies

This compound demonstrated high potency and selectivity for SK2 and SK3 channels. In ex vivo slice assays of the cerebellum, the compound was shown to reduce the firing rate of Purkinje cells by approximately 40% and improve the regularity of their firing.

Table 1: Preclinical Efficacy Data

| Parameter | Value | Reference |

| SK2 SC100 | 400 nM | |

| % SK2 SC100 | 28% | |

| Solubility | 0.074 mg/mL | |

| Purkinje Cell Firing Rate Reduction | ~40% |

In Vivo Studies

This compound was evaluated in animal models of essential tremor and ataxia. In a harmaline-induced tremor model in mice, oral administration of CAD-1883 at 10 mg/kg significantly reduced tremor. The compound also showed efficacy in a mouse model of hereditary ataxia (EA2).

Experimental Protocols

-

Animals: C57/BL6 mice or Sprague-Dawley rats are commonly used.

-

Harmaline Administration: Harmaline hydrochloride is administered subcutaneously (s.c.) or intraperitoneally (i.p.). Doses typically range from 10-20 mg/kg in mice and 10 mg/kg in rats.

-

Tremor Assessment: Tremor is quantified using a tremor monitor or by visual scoring. The frequency of harmaline-induced tremor is typically in the range of 10-16 Hz in mice and 8-12 Hz in rats.

-

Drug Administration: The test compound (e.g., this compound) is administered prior to harmaline injection, and the reduction in tremor intensity is measured.

-

Cell Preparation: Cerebellar slices containing Purkinje cells are prepared.

-

Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

-

Data Acquisition: The amplifier is set to current-clamp mode to measure the cell's firing rate or voltage-clamp mode to measure ionic currents.

-

Drug Application: The effect of this compound on the firing rate and ion channel activity is determined by perfusing the slice with a solution containing the compound.

Experimental Workflow for Preclinical Evaluation

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of essential tremor and spinocerebellar ataxia.

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that CAD-1883 was well-tolerated at doses up to 1200 mg/day. Adverse events were generally mild and transient, and no significant side effects were reported.

Phase 2 Studies

-

Essential Tremor (NCT03688685): This was a Phase 2a open-label study to evaluate the safety, tolerability, and efficacy of this compound in adults with ET. The study involved twice-daily oral dosing of 300 mg for 14 days.

-

Spinocerebellar Ataxia (NCT04301284): This was a planned Phase 2 randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of CAD-1883 in adults with SCA. The study was designed to assess multiple dose levels, starting at 150 mg twice daily. This trial was later withdrawn.

Table 2: Clinical Trial Summary

| Trial ID | Indication | Phase | Status | Dosing Regimen | Reference |

| NCT03688685 | Essential Tremor | 2a | Completed | 300 mg BID | |

| NCT04301284 | Spinocerebellar Ataxia | 2 | Withdrawn | Starting at 150 mg BID |

Clinical Trial Protocol (NCT03688685 - Abridged)

-

Study Design: A Phase 2a, open-label, multi-center study.

-

Patient Population: Adults with a diagnosis of essential tremor.

-

Treatment: 300 mg of CAD-1883 administered orally twice daily for 14 days.

-

Primary Outcome Measures: Safety and tolerability, assessed by adverse events, vital signs, and laboratory parameters.

-

Secondary Outcome Measures: Efficacy, assessed using scales such as The Essential Tremor Rating Assessment Scale (TETRAS).

Conclusion

This compound (CAD-1883) represents a targeted therapeutic approach for movement disorders by positively modulating SK channels to regulate neuronal firing. Preclinical data demonstrated its potential to reduce tremor and improve motor control. While it showed a favorable safety profile in early clinical trials, the outcomes of the later-stage clinical development have not led to its approval to date. The information gathered provides a solid foundation for understanding the scientific rationale and developmental pathway of this novel therapeutic agent. Further research may build upon these findings to explore the potential of SK channel modulation in other neurological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Rimtuzalcap

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtuzalcap (also known as CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. Developed by Cadent Therapeutics, it was investigated for the treatment of movement disorders, primarily essential tremor and spinocerebellar ataxia. This compound's mechanism of action centers on restoring neuronal firing regularity in the cerebellum, a key area implicated in these conditions. Preclinical studies demonstrated its potential to reduce tremor and improve motor control. However, the clinical development of this compound was discontinued following a Phase 2a trial due to a suboptimal safety profile. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on this compound.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidinamine derivative with the following chemical identity:

-

IUPAC Name: N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine[1]

-

Synonyms: CAD-1883, WHO 11140[1]

-

CAS Number: 2167246-24-2[2]

The tables below summarize the known chemical and physicochemical properties of this compound. It is important to note that a complete, experimentally determined physicochemical profile is not publicly available.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄F₂N₆O | [1] |

| Molecular Weight | 378.42 g/mol | [1] |

| Canonical SMILES | CC1=NN(C=C1)C1=NC(NC2CCC(F)(F)CC2)=CC(=N1)N1CCOCC1 | |

| InChI Key | OVLIDRAJVMUEMC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source | Notes |

| Solubility (in DMSO) | 250 mg/mL (660.64 mM) | MedChemExpress | Requires sonication. |

| Solubility (in water) | 0.074 mg/mL | Experimentally determined. | |

| Appearance | White to off-white solid | MedChemExpress | - |

| pKa | Not publicly available | - | - |

| Melting Point | Not publicly available | - | - |

| LogP | Not publicly available | - | - |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature or patents. The development of this compound involved the design, synthesis, and optimization of a series of SK channel modulators to identify the lead compound with the most desirable properties. General methods for the synthesis of similar pyrimidinamine derivatives can be found in the patent literature, often involving the condensation of silylated pyrimidine bases with sulfonyl chlorides or the reaction of pyrimidine bases with sulfonyl chlorides in pyridine.

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the small-conductance calcium-activated potassium channels, with high potency for the SK2 and SK3 subtypes. These channels play a crucial role in regulating the firing patterns of neurons.

In patients with essential tremor and spinocerebellar ataxia, the firing of Purkinje cells in the cerebellum can become irregular, leading to a loss of motor control. This compound enhances the sensitivity of SK channels to intracellular calcium. This potentiation of SK channel activity leads to an increased potassium efflux, which hyperpolarizes the neuron and slows its firing rate, thereby restoring a more regular firing pattern. This modulation of the olivocerebellar circuit is believed to be the primary mechanism through which this compound exerts its therapeutic effects.

Pharmacological Data

Pharmacodynamics

Preclinical studies have demonstrated the pharmacodynamic effects of this compound on neuronal activity and in animal models of movement disorders.

Table 3: Preclinical Pharmacodynamic Data for this compound

| Parameter | Value | Model System | Source |

| SK2 Channel Activity (SC100) | 400 nM | In vitro assay | |

| Purkinje Cell Firing Rate Reduction | Approximately 40% | Ex vivo mouse cerebellar slices | |

| Reversal of Interspike Interval | Partial reversal of increased coefficient of variation with 1 or 3 µM CAD-1883 | Cerebellar slices from spinocerebellar ataxia-2 58Q mice | |

| Efficacy in Tremor Model | Reduced tremor at an oral dose of 10 mg/kg | Harmaline-induced mouse model of essential tremor | |

| Selectivity | Selective over Na, BK, IK, and SK5 channels. Not active in CYP, kinase, and CEREP panels. | In vitro assays |

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not publicly available. Phase 1 studies in healthy volunteers were conducted, and plasma concentrations were monitored in the Phase 2a trial, but specific parameters such as Cmax, Tmax, AUC, half-life, and protein binding have not been published.

Table 4: Preclinical Pharmacokinetic Data for this compound

| Parameter | Value | Species | Source |

| Brain Free Fraction | 6.1% | Mouse |

Clinical Trials

This compound underwent Phase 1 and Phase 2a clinical development for essential tremor and was also being investigated for spinocerebellar ataxia.

Phase 1 Studies

Phase 1 dose-escalation studies were conducted in healthy volunteers. This compound was reported to be well-tolerated at all doses, with only minimal transient adverse effects.

Phase 2a Study in Essential Tremor (NCT03688685)

A Phase 2a open-label study was conducted to evaluate the safety, tolerability, and efficacy of this compound in adults with essential tremor. While the trial was completed, the development of this compound was subsequently discontinued. Publicly available information indicates that this was due to a suboptimal safety profile observed in the study. Detailed quantitative efficacy data (e.g., changes in the Tremor-Related Activities of Daily Living Scale - TETRAS) and a comprehensive list of adverse events have not been formally published.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not available in the public domain. The following are representative protocols based on the available information and general methodologies for the types of studies performed.

Ex Vivo Cerebellar Slice Electrophysiology

This protocol is a generalized procedure for recording from Purkinje cells in cerebellar slices to assess the effect of a compound like this compound.

References

Rimtuzalcap: A Technical Whitepaper on a Positive Allosteric Modulator of SK Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtuzalcap (formerly CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels, with a focus on the SK2 and SK3 subtypes. Developed by Cadent Therapeutics, this compound was investigated for the treatment of movement disorders, primarily essential tremor and spinocerebellar ataxia. The proposed mechanism of action centered on the modulation of neuronal excitability in the cerebellum, specifically by reducing the firing rate of Purkinje cells. Despite showing promise in preclinical models and early clinical trials, the development of this compound was discontinued due to a suboptimal safety profile observed in a Phase 2a clinical trial. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, details of its mechanism of action, and representative experimental protocols.

Introduction to SK Channels and Therapeutic Rationale

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. Activated by intracellular calcium, these channels mediate the afterhyperpolarization (AHP) that follows an action potential, thereby influencing the firing frequency and pattern of neurons. In the cerebellum, SK channels are highly expressed in Purkinje cells, which play a central role in motor coordination and learning. Dysregulation of Purkinje cell firing is implicated in the pathophysiology of movement disorders such as essential tremor and spinocerebellar ataxia.

Positive allosteric modulation of SK channels presents a therapeutic strategy to restore normal neuronal firing patterns. By enhancing the sensitivity of SK channels to calcium, PAMs can increase potassium efflux, leading to a more pronounced AHP and a reduction in aberrant neuronal firing. This compound was designed to selectively modulate SK channels to achieve this therapeutic effect.

Mechanism of Action

This compound acts as a positive allosteric modulator of SK2 and SK3 channels.[1] Its primary mechanism is to increase the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[2] This enhanced channel activity results in a more robust and prolonged afterhyperpolarization following an action potential.

In the context of the cerebellar circuitry, the key therapeutic target of this compound is the Purkinje cell. By potentiating SK channel function in these neurons, this compound is believed to hyperpolarize the cell membrane and slow the neuronal firing rate.[3] Preclinical studies have shown that this compound reduces the firing rate of Purkinje cells by approximately 40%.[1] This reduction in the firing rate of hyperexcitable Purkinje cells is thought to normalize the output from the cerebellum, thereby alleviating the motor symptoms of essential tremor.

The signaling pathway is visualized in the diagram below:

Preclinical Data

In Vitro Potency and Selectivity

This compound was identified as a potent and selective positive allosteric modulator of SK2 and SK3 channels. The available quantitative data is summarized in the table below.

| Parameter | Value | Channel Subtype | Assay Type |

| SC100 * | 400 nM | SK2 | Not Specified |

| Selectivity | Selective over Na, BK, IK, and SK5 channels | Various | Not Specified |

*SC100 is a measure of the concentration required to achieve 100% of the maximal effect of a standard agonist.

In Vivo Efficacy

The efficacy of this compound was evaluated in a harmaline-induced mouse model of essential tremor. Oral administration of this compound demonstrated a reduction in tremor.

| Animal Model | Dose | Route of Administration | Outcome |

| Harmaline-induced tremor in mice | 10 mg/kg | Oral | Reduction in tremor |

Preclinical Safety and Pharmacokinetics

Detailed preclinical safety and pharmacokinetic data for this compound are not publicly available.

Clinical Data

Phase 1 Studies

Phase 1 clinical trials in healthy volunteers demonstrated that this compound was generally well-tolerated.

| Study Population | Maximum Tolerated Dose | Key Findings |

| Healthy Volunteers | Up to 1200 mg/day | Well-tolerated with no significant adverse events reported. |

Detailed pharmacokinetic parameters from these studies are not publicly available.

Phase 2a Study in Essential Tremor (NCT03688685)

An open-label Phase 2a study was conducted to evaluate the safety, tolerability, and efficacy of this compound in adult patients with essential tremor.

| Parameter | Details |

| Study Design | Open-label |

| Patient Population | 25 adults with essential tremor |

| Dosage | 300 mg twice daily |

| Primary Outcome | Safety and tolerability |

| Efficacy Outcome | Change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS) |

Results: The development of this compound was discontinued following this trial due to a suboptimal safety profile.[4] Of the 25 participants, 13 experienced at least one treatment-emergent adverse event (TEAE), with two of these being severe. Specific details of the adverse events have not been publicly disclosed. Efficacy data from this study have not been published.

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not available in the public domain. The following are representative protocols for key assays used in the characterization of SK channel positive allosteric modulators.

Electrophysiology: Whole-Cell Patch Clamp

This protocol is a standard method for assessing the activity of ion channels in cultured cells.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human SK2 or SK3 channel subunit are cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA (pH 7.2).

-

Data Acquisition: Cells are voltage-clamped at a holding potential of -80 mV. Currents are elicited by voltage steps or ramps.

-

Compound Application: this compound is applied at various concentrations via a perfusion system in the presence of a fixed, sub-maximal concentration of intracellular Ca2+.

-

Data Analysis: The potentiation of the SK current by this compound is measured, and concentration-response curves are generated to determine the EC50 value.

In Vivo Tremor Assessment: Harmaline-Induced Model

This is a common animal model used to screen for drugs with potential anti-tremor activity.

Methodology:

-

Animals: Male C57BL/6 mice are used.

-

Induction of Tremor: Tremor is induced by an intraperitoneal (i.p.) injection of harmaline hydrochloride (e.g., 20 mg/kg).

-

Drug Administration: this compound or vehicle is administered orally at a specified time (e.g., 60 minutes) before harmaline injection.

-

Tremor Assessment: Tremor is quantified using a tremor scoring scale or an automated tremor analysis system at various time points after harmaline injection.

-

Data Analysis: The effect of this compound on tremor severity is compared to the vehicle control group.

Summary and Future Directions

This compound is a selective positive allosteric modulator of SK2 and SK3 channels that showed initial promise for the treatment of essential tremor. Its mechanism of action, centered on the reduction of Purkinje cell firing rate, is well-supported by preclinical data. However, the discontinuation of its clinical development due to an unfavorable safety profile highlights the challenges in modulating neuronal excitability for therapeutic benefit.

While this compound itself will not be progressing, the understanding of its mechanism and the structural basis for its selectivity for the KCa2.2 channel can inform the development of future SK channel modulators with improved therapeutic windows. Further research into the specific adverse effects encountered with this compound could provide valuable insights for designing safer and more effective drugs targeting this important ion channel family.

The logical relationship for future drug development in this area is depicted below:

References

The Role of Rimtuzalcap in Modulating Cerebellar Purkinje Cell Firing Rate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebellar Purkinje cells, the sole output neurons of the cerebellar cortex, play a critical role in motor coordination and learning. Dysregulation of their firing rate is a key pathological feature in several neurological disorders, including essential tremor and spinocerebellar ataxias. Rimtuzalcap (formerly CAD-1883) is a novel, first-in-class selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the firing rate of cerebellar Purkinje cells. We present available quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction

The intrinsic excitability and regular pacemaking of cerebellar Purkinje cells are fundamental to proper motor function. The firing pattern of these neurons is meticulously controlled by a complex interplay of various ion channels. Among these, the small-conductance calcium-activated potassium (SK) channels are crucial for regulating the afterhyperpolarization (AHP) that follows an action potential, thereby influencing the overall firing frequency and regularity.

In pathological states such as essential tremor and certain spinocerebellar ataxias, Purkinje cell firing can become irregular and dysregulated, contributing to the motor deficits characteristic of these conditions. Pharmacological modulation of the channels that govern Purkinje cell excitability represents a promising therapeutic strategy.

This compound is an investigational drug that acts as a positive allosteric modulator of SK channels. By enhancing the sensitivity of SK channels to intracellular calcium, this compound is hypothesized to restore normal firing patterns in dysfunctional Purkinje cells, thereby ameliorating symptoms of motor dysfunction.

Mechanism of Action of this compound on Purkinje Cells

This compound is thought to exert its therapeutic effect by increasing the activity of SK channels in the Purkinje cells of the cerebellar cortex.[1] This enhanced SK channel activity leads to a more pronounced afterhyperpolarization following each action potential. The resulting hyperpolarization of the cell membrane increases the time required to reach the threshold for the next action potential, consequently slowing the overall firing rate.[1] This modulation is believed to help normalize the pathological firing patterns observed in movement disorders.

Signaling Pathway

The proposed signaling pathway for this compound's action on Purkinje cells is depicted below. In essence, by binding to a site on the SK channel distinct from the calcium-binding site, this compound increases the channel's affinity for calcium. This means that at a given intracellular calcium concentration, the SK channels are more likely to be open, leading to an increased potassium efflux and hyperpolarization.

Quantitative Data on Purkinje Cell Firing Rate

Preclinical studies have provided quantitative evidence of this compound's effect on Purkinje cell firing. The following table summarizes the key findings from ex vivo experiments using cerebellar slices.

| Parameter | Animal Model | This compound (CAD-1883) Concentration | Observed Effect | Reference |

| Firing Rate | Wild-type mouse | Not specified | ~40% reduction | [2][3] |

| Firing Regularity (Coefficient of Variation of Interspike Interval) | Spinocerebellar ataxia-2 (SCA2) 58Q mouse (11-month-old) | 1 µM | Partial reversal of increased CV | [2] |

| Firing Regularity (Coefficient of Variation of Interspike Interval) | Spinocerebellar ataxia-2 (SCA2) 58Q mouse (11-month-old) | 3 µM | Partial reversal of increased CV |

CV: Coefficient of Variation

Experimental Protocols

While the specific details from the original preclinical studies are not publicly available, a representative experimental protocol for assessing the effect of a compound like this compound on Purkinje cell firing in acute cerebellar slices can be constructed based on standard electrophysiological techniques.

Acute Cerebellar Slice Preparation

-

Animal Model: C57BL/6J mice (for wild-type studies) or a relevant transgenic model (e.g., SCA2-58Q) are used.

-

Anesthesia and Euthanasia: The mouse is deeply anesthetized with isoflurane and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a modified artificial cerebrospinal fluid (aCSF) with high sucrose and low calcium to reduce excitotoxicity).

-

Slicing: The cerebellum is isolated and mounted on the stage of a vibratome. Sagittal slices (250-300 µm thick) are cut in the ice-cold, oxygenated cutting solution.

-

Recovery: Slices are transferred to a holding chamber containing aCSF (composed of, in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2) at 32-34°C for 30 minutes, and then maintained at room temperature for at least 1 hour before recording. The aCSF is continuously bubbled with 95% O2 / 5% CO2.

Electrophysiological Recording

-

Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope equipped with differential interference contrast (DIC) optics and an infrared camera. The slice is continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Cell Identification: Purkinje cells are visually identified by their large soma size and location in the Purkinje cell layer.

-

Recording Technique: Spontaneous firing activity is typically measured using non-invasive cell-attached patch-clamp recordings to preserve the intracellular milieu.

-

A glass micropipette (resistance 3-5 MΩ) filled with aCSF or a simple saline solution is carefully positioned against the soma of a Purkinje cell.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Action potentials are recorded as capacitive currents in voltage-clamp mode.

-

-

Data Acquisition:

-

A baseline recording of spontaneous firing is obtained for a stable period (e.g., 5-10 minutes).

-

This compound is then bath-applied to the slice at the desired concentrations (e.g., 1 µM, 3 µM).

-

The firing rate and regularity (coefficient of variation of the interspike interval) are recorded continuously during drug application.

-

A washout period, where the slice is perfused with drug-free aCSF, may be included to assess the reversibility of the drug's effects.

-

-

Data Analysis: The firing frequency and coefficient of variation are calculated for the baseline, drug application, and washout periods. Statistical analysis is performed to determine the significance of any changes.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the electrophysiological experiments described above.

Conclusion

This compound represents a targeted therapeutic approach for neurological disorders characterized by Purkinje cell dysfunction. Its mechanism as a positive allosteric modulator of SK channels is well-supported by its observed effects on Purkinje cell firing rates in preclinical models. The approximately 40% reduction in firing rate in wild-type mouse cerebellar slices and the normalization of firing regularity in a mouse model of spinocerebellar ataxia provide a strong rationale for its clinical development. Further research, including more detailed dose-response studies and in vivo electrophysiology, will continue to elucidate the full therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals working in the field of cerebellar ataxias and other movement disorders.

References

- 1. Patch-Clamp Recordings from Cerebellar Basket Cell Bodies and Their Presynaptic Terminals Reveal an Asymmetric Distribution of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compartmental models of rat cerebellar Purkinje cells based on simultaneous somatic and dendritic patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Rimtuzalcap's Effect on the Olivo-Cerebellar Network: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimtuzalcap (formerly CAD-1883) is a novel, selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels. It has been investigated for its therapeutic potential in movement disorders, particularly essential tremor and spinocerebellar ataxia (SCA), which are associated with dysfunction within the olivo-cerebellar network. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, supported by available preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action in the Olivo-Cerebellar Network

The olivo-cerebellar circuit is critical for motor control and coordination. Irregular firing of Purkinje cells, the sole output neurons of the cerebellar cortex, is a key pathophysiological feature of certain movement disorders. This compound is designed to restore regular neuronal firing by targeting SK channels.

This compound acts as a positive allosteric modulator of SK channels, which are expressed in Purkinje cells. By increasing the sensitivity of these channels to intracellular calcium, this compound enhances potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization dampens the erratic firing of Purkinje cells, resulting in a more regular, slower firing rate. This modulation of Purkinje cell activity is believed to normalize the output from the cerebellum, thereby alleviating symptoms of tremor and ataxia.[1][2]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in a Purkinje cell.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound from preclinical and clinical investigations.

Table 1: Preclinical Efficacy of this compound

| Animal Model | Compound/Dose | Measured Effect | Outcome | Source |

| Wild-type mouse cerebellar slices | CAD-1883 | Purkinje cell firing rate | ~40% reduction | [3] |

| Spinocerebellar ataxia-2 58Q mouse cerebellar slices | 1 or 3 µM CAD-1883 | Coefficient of variation of the interspike interval | Partial reversal of the increased coefficient of variation | [3] |

| Rat harmaline model of essential tremor | 10 mg/kg oral CAD-1883 | Tremor | Reduction in tremor | [4] |

Table 2: Clinical Trial Design for this compound (CAD-1883)

| Clinical Trial ID | Indication | Phase | Dosing Regimen | Primary Outcome Measure | Status |

| NCT03688685 | Essential Tremor | 2 | Not specified in available sources | Not specified in available sources | Completed |

| NCT04301284 | Spinocerebellar Ataxia | 2 | Initial dose: 150 mg twice daily; up to 600 mg twice daily | Scale for the Assessment and Rating of Ataxia (SARA) | Withdrawn |

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate this compound are provided below. While the specific protocols for the this compound studies are not publicly available, the following represent standard methodologies in the field.

Cerebellar Slice Electrophysiology

This protocol describes a general method for preparing rodent cerebellar slices for electrophysiological recordings of Purkinje cells.

1. Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) and perform decapitation.

-

Rapidly dissect the brain and isolate the cerebellum in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Mount the cerebellum on a vibratome or tissue chopper stage and cut 200-400 µm thick sagittal slices.

-

Transfer the slices to a recovery chamber with oxygenated aCSF at 37°C for 1-2 hours before recording.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.

-

Identify Purkinje cells visually for patch-clamp recording.

-

Use borosilicate glass pipettes filled with an appropriate internal solution to perform whole-cell patch-clamp recordings to measure firing rates and other electrophysiological properties.

Caption: Experimental workflow for cerebellar slice electrophysiology.

Harmaline-Induced Tremor Model in Rats

This protocol outlines a standard procedure for inducing and assessing tremor in rats using harmaline.

1. Animal Preparation and Dosing:

-

Use adult male Wistar or Sprague-Dawley rats.

-

Allow animals to acclimate to the testing environment.

-

Administer harmaline hydrochloride at a dose of 10-30 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Administer the test compound (e.g., this compound) at a predetermined time before or after harmaline injection.

2. Tremor Assessment:

-

Place the rat in a cage equipped with a force plate actimeter or a similar motion detection system.

-

Record the motor activity for a defined period.

-

Analyze the power spectrum of the motion data, focusing on the 10-16 Hz frequency band, which is characteristic of harmaline-induced tremor.

-

Quantify tremor severity by measuring the power within this frequency band.

Caption: Workflow for the harmaline-induced tremor model.

Scale for the Assessment and Rating of Ataxia (SARA)

SARA is a clinical scale used to quantify the severity of ataxia. It is administered by a trained clinician and consists of eight items.

Items Assessed:

-

Gait: Assesses walking, turning, and tandem walking.

-

Stance: Evaluates the ability to stand with feet in different positions.

-

Sitting: Measures stability while sitting unsupported.

-

Speech Disturbance: Rates the clarity and flow of speech.

-

Finger Chase: Tests the ability to accurately and quickly follow a moving target with the finger.

-

Nose-Finger Test: Assesses coordination and tremor during a pointing task.

-

Fast Alternating Hand Movements: Evaluates the speed and regularity of alternating hand movements.

-

Heel-Shin Slide: Measures the ability to smoothly slide the heel up and down the shin.

Scoring:

-

Each item is scored on a scale, with higher scores indicating more severe ataxia.

-

The total score ranges from 0 (no ataxia) to 40 (most severe ataxia).

-

For limb-specific items, the scores from the right and left sides are averaged.

Conclusion

This compound represents a targeted therapeutic approach for movement disorders characterized by irregular neuronal firing in the olivo-cerebellar network. Its mechanism as a positive allosteric modulator of SK channels in Purkinje cells is well-supported by its observed effects in preclinical models. While clinical development has faced challenges, the foundational science behind this compound provides valuable insights for the future development of therapies targeting the olivo-cerebellar circuit. Further publication of detailed preclinical and clinical data would be beneficial for a more comprehensive understanding of its full therapeutic potential and limitations.

References

Preclinical Profile of Rimtuzalcap (CAD-1883): A Novel SK Channel Modulator for Essential Tremor

Abstract

Rimtuzalcap, also known as CAD-1883, is a first-in-class, selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels that was investigated for the treatment of essential tremor (ET). Preclinical research demonstrated its potential to mitigate tremor through a novel mechanism of action centered on the regulation of neuronal firing in the cerebellum. This technical guide provides an in-depth overview of the preclinical findings for this compound in the context of essential tremor, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental protocols utilized in its evaluation. While the clinical development of this compound for essential tremor was discontinued, the preclinical data offer valuable insights into the therapeutic potential of SK channel modulation for movement disorders.

Introduction

Essential tremor (ET) is a prevalent movement disorder characterized by involuntary, rhythmic shaking. The underlying pathophysiology is linked to dysfunctional oscillatory activity within the olivo-cerebellar network. This compound emerged as a promising therapeutic candidate by targeting small-conductance calcium-activated potassium (SK) channels, which are key regulators of neuronal excitability and firing patterns. By positively modulating these channels, this compound was hypothesized to restore normal neuronal firing and thereby alleviate tremor.

Mechanism of Action

This compound is a positive allosteric modulator with high potency for SK2 and SK3 channel subtypes.[1] The proposed mechanism for its anti-tremor effect involves the enhancement of SK channel activity in the Purkinje cells of the cerebellar cortex.[2]

-

SK Channel Function: SK channels, when activated by intracellular calcium, allow an efflux of potassium ions, which hyperpolarizes the neuron. This afterhyperpolarization regulates the firing rate and pattern of neurons.

-

This compound's Effect: As a positive allosteric modulator, this compound increases the sensitivity of SK channels to calcium.[3] This means the channels open at lower intracellular calcium concentrations, leading to a more pronounced and prolonged hyperpolarization.

-

Therapeutic Hypothesis: In Purkinje cells, this enhanced SK channel activity is thought to slow and regularize their firing rate.[1][3] This "calming" effect on the dysregulated Purkinje cells, which are a central node in the cerebellar circuitry, is believed to reduce the oscillatory signals that are transmitted to the motor cortex, ultimately resulting in the suppression of tremor.

References

Investigating Rimtuzalcap for Spinocerebellar Ataxia Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinocerebellar ataxias (SCAs) are a group of progressive neurodegenerative disorders characterized by motor incoordination and cerebellar dysfunction. Currently, there are no approved disease-modifying therapies. This technical guide delves into the investigation of rimtuzalcap (formerly CAD-1883), a first-in-class selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, as a potential therapeutic agent for SCA. This document summarizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. While the clinical development of this compound for SCA was discontinued following a portfolio reassessment, the foundational science and preclinical findings remain a valuable resource for the ongoing research and development of therapies for cerebellar ataxias.

Introduction to Spinocerebellar Ataxia and the Therapeutic Rationale for SK Channel Modulation

Spinocerebellar ataxias encompass a range of inherited neurological disorders that lead to the progressive degeneration of the cerebellum and its connected pathways.[1] This degeneration results in a variety of debilitating symptoms, most notably a loss of motor coordination (ataxia), but can also include slurred speech, difficulty swallowing, and problems with eye movements. Many forms of SCA are caused by genetic mutations, with several subtypes linked to the expansion of polyglutamine-encoding CAG repeats.[1]

A key pathological feature in many SCAs is the irregular firing of Purkinje cells, the primary output neurons of the cerebellar cortex. This dysregulation of Purkinje cell activity is thought to be a major contributor to the motor deficits observed in these conditions. Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and play a significant role in maintaining the regular firing pattern of Purkinje cells. Positive allosteric modulation of these channels presents a promising therapeutic strategy to restore normal Purkinje cell function and potentially alleviate the symptoms of ataxia.

This compound (CAD-1883): A Selective SK Channel Positive Allosteric Modulator

This compound is a novel small molecule that acts as a positive allosteric modulator of SK channels.[2] By binding to a site on the SK channel distinct from the calcium-binding site, this compound increases the channel's sensitivity to intracellular calcium. This leads to an enhanced potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal firing rate. The therapeutic hypothesis is that by dampening the hyperexcitability of Purkinje cells, this compound could restore a more regular firing pattern and improve motor coordination in individuals with SCA.

Preclinical Investigations of this compound in Spinocerebellar Ataxia

Preclinical studies provided the initial evidence for the potential of this compound in treating SCA. These investigations primarily utilized an animal model of SCA type 2.

Quantitative Data from Preclinical Studies

While a primary publication with detailed quantitative data from the this compound preclinical studies in SCA is not publicly available, reports from conference presentations and company communications provide some key findings. The data presented below is a summary of these qualitative and semi-quantitative descriptions. To provide a more complete picture of the potential effects of SK channel modulation, representative quantitative data from studies on other SK channel modulators in SCA mouse models is also included for illustrative purposes and is clearly noted.

| Parameter | This compound (CAD-1883) Findings in SCA2-58Q Mouse Model | Representative Data from Other SK Channel Modulators (e.g., CyPPA, NS13001) in SCA Mouse Models |

| Purkinje Cell Firing Rate | Reduced the firing rate by approximately 40%. | Significant reduction in mean firing frequency (e.g., from ~45 Hz to ~30 Hz). |

| Purkinje Cell Firing Regularity | Partial reversal of the increased coefficient of variation of the interspike interval. | Significant decrease in the coefficient of variation (CV) of the interspike interval (e.g., from ~0.4 to ~0.2). |

| In Vitro Concentration | 1 µM and 3 µM | Effective concentrations in the low micromolar range (e.g., 1-10 µM). |

| Motor Coordination (Rotarod Test) | Not explicitly reported for this compound. | Significant improvement in latency to fall from the rotarod in treated mice compared to vehicle-treated controls. |

Note: The data for "Other SK Channel Modulators" is illustrative and compiled from published studies on compounds like CyPPA and NS13001 to demonstrate the expected quantitative effects of this therapeutic class.

Experimental Protocols

The following is a detailed, representative protocol for electrophysiological recordings from cerebellar slices of an SCA mouse model, based on methodologies reported in the literature for similar compounds.

Objective: To assess the effect of this compound on the spontaneous firing activity of Purkinje cells in cerebellar slices from an SCA mouse model (e.g., SCA2-58Q).

Materials:

-

SCA2-58Q transgenic mice and wild-type littermates (e.g., 11 months old).

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.

-

Sucrose-based cutting solution containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.

-

This compound (CAD-1883) stock solution (e.g., 10 mM in DMSO).

-

Vibratome for tissue slicing.

-

Electrophysiology recording setup (amplifier, digitizer, micromanipulator, microscope).

-

Glass micropipettes for patch-clamp recording.

Methodology:

-

Animal Anesthesia and Brain Extraction:

-

Anesthetize the mouse with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

-

Cerebellar Slice Preparation:

-

Mount the cerebellum on the vibratome stage.

-

Prepare 250-300 µm thick sagittal slices of the cerebellar vermis in ice-cold, oxygenated sucrose-based cutting solution.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at 34°C for 30 minutes to recover.

-

Maintain the slices at room temperature in oxygenated aCSF until recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

-

Visualize Purkinje cells using a microscope with differential interference contrast optics.

-

Perform whole-cell patch-clamp recordings from Purkinje cells using glass micropipettes (3-5 MΩ resistance) filled with an intracellular solution (composition can vary, e.g., in mM: 140 K-gluconate, 10 HEPES, 7 NaCl, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP).

-

Record spontaneous neuronal firing in current-clamp mode.

-

-

Drug Application:

-

Establish a stable baseline recording of Purkinje cell firing for at least 5 minutes.

-

Bath-apply this compound at the desired concentrations (e.g., 1 µM and 3 µM) by adding it to the perfusion aCSF.

-

Record the firing activity for at least 10-15 minutes in the presence of the drug.

-

Perform a washout by perfusing with drug-free aCSF to observe any reversal of the effects.

-

-

Data Analysis:

-

Analyze the recorded traces to determine the mean firing frequency, coefficient of variation (CV) of the interspike interval (ISI), and other relevant firing parameters.

-

Compare the firing characteristics before, during, and after drug application.

-

Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.

-

Clinical Investigation of this compound in Spinocerebellar Ataxia

This compound advanced to a Phase 2 clinical trial for the treatment of SCA.

Clinical Trial Design

The "Synchrony-1" study (NCT04301284) was a randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the safety, tolerability, and efficacy of oral this compound in adults with a genotypic diagnosis of SCA.[2]

| Trial Identifier | Phase | Title | Status | Intervention | Primary Outcome Measures |

| NCT04301284 | 2 | A Study of CAD-1883 for Spinocerebellar Ataxia (Synchrony-1) | Withdrawn | This compound (oral administration) vs. Placebo | Change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) score. |

Key aspects of the trial design included:

-

Patient Population: Adults with a genetic diagnosis of SCA.

-

Intervention: Multiple dose levels of this compound administered orally.

-

Control: Matching placebo.

-

Duration: 12-week treatment period.

-

Efficacy Assessment: The primary endpoint was the change in the SARA score, a standardized scale used to assess the severity of ataxia.

Clinical Trial Results

The Synchrony-1 trial was withdrawn in January 2021 following the acquisition of Cadent Therapeutics by Novartis and a subsequent pipeline reassessment. As a result, no clinical data from this trial has been publicly released.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Purkinje Cells

Caption: Proposed mechanism of action of this compound on Purkinje cell SK channels.

Experimental Workflow for Preclinical Electrophysiology

Caption: Workflow for assessing this compound's effect on Purkinje cell electrophysiology.

Clinical Trial Logical Flow

Caption: Logical flow of the planned Synchrony-1 (NCT04301284) clinical trial.

Conclusion and Future Directions

The investigation of this compound for the treatment of spinocerebellar ataxia provided a strong rationale for the modulation of SK channels as a therapeutic strategy. Preclinical evidence suggested that this compound could normalize the aberrant firing of Purkinje cells, a key neuropathological feature of SCA. Although the clinical development of this compound for SCA was halted, the research conducted has contributed valuable insights to the field.

Future research in this area could focus on several aspects:

-

Development of novel SK channel modulators: The therapeutic potential of this target remains high, and the development of new chemical entities with optimized pharmacokinetic and pharmacodynamic properties is warranted.

-

Combination therapies: Exploring the efficacy of SK channel modulators in combination with other therapeutic approaches, such as gene therapies or other neuroprotective agents, could lead to synergistic effects.

-

Biomarker development: The identification and validation of sensitive biomarkers to track disease progression and therapeutic response in SCA clinical trials is crucial for the successful development of new treatments.

While the story of this compound for SCA did not culminate in a new therapy, the scientific journey has illuminated a promising path for future drug development efforts aimed at alleviating the debilitating symptoms of spinocerebellar ataxia.

References

A Technical Guide to the Physicochemical Properties of Rimtuzalcap: Water Solubility and logP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two critical physicochemical properties of Rimtuzalcap (also known as CAD-1883): water solubility and the logarithm of the partition coefficient (logP). These parameters are fundamental to understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

Physicochemical Data of this compound

The following table summarizes the reported water solubility and logP values for this compound. It is important to note that these values can be determined experimentally or predicted using computational models. The source of the data is provided where available.

| Physicochemical Property | Value | Method/Source |

| Water Solubility | 0.561 mg/mL | ALOGPS (Computational Prediction)[1] |

| ≥ 2.08 mg/mL | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2] | |

| ≥ 2.08 mg/mL | In a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline)[2] | |

| ≥ 2.08 mg/mL | In a solution of 10% DMSO and 90% Corn Oil[2] | |

| logP | 3.1 | ALOGPS (Computational Prediction)[1] |

| 2.78 | Chemaxon (Computational Prediction) |

Experimental Protocols

Detailed methodologies for determining water solubility and logP are crucial for reproducing and verifying these key parameters. The following sections describe standard experimental protocols.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in an aqueous medium.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

The container is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

The suspension is allowed to stand undisturbed to allow the undissolved solid to sediment.

-

Alternatively, centrifugation or filtration (using a filter that does not bind the compound) can be used to separate the solid phase from the saturated aqueous solution.

-

-

Quantification:

-

A precisely measured aliquot of the clear, saturated supernatant is carefully removed.

-

The concentration of this compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

-

Workflow for shake-flask solubility determination.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is also the traditional approach for determining the logP value, which represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases:

-

n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Workflow for shake-flask logP determination.

Mechanism of Action of this compound

This compound is a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels. Its therapeutic effect in conditions like essential tremor is believed to stem from its action on Purkinje cells within the cerebellum. The proposed signaling pathway is as follows:

-

This compound binds to SK channels on Purkinje cells.

-

This binding increases the activity of the SK channels.

-

Increased SK channel activity leads to hyperpolarization of the Purkinje cell membrane.

-

Hyperpolarization results in a slower firing rate of the Purkinje cells.

-

Purkinje cells provide inhibitory input to the deep cerebellar nuclei. A change in their firing rate modulates the output of the cerebellum.

-

This modulation of the olivo-cerebellar network is thought to reduce the oscillatory neuronal input to the motor cortex that causes tremors.

Proposed signaling pathway for this compound's therapeutic effect.

References

An In-depth Technical Guide on the Interaction of Rimtuzalcap with Small-Conductance Calcium-Activated Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimtuzalcap (also known as CAD-1883) is a first-in-class, selective positive allosteric modulator of small-conductance calcium-activated potassium (SK or KCa2) channels, with a particular selectivity for the KCa2.2 subtype.[1][2] This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and experimental methodologies relevant to the study of this compound. By acting as a positive allosteric modulator, this compound enhances the sensitivity of SK channels to intracellular calcium, thereby increasing potassium efflux and hyperpolarizing the cell membrane. This mechanism is of significant therapeutic interest for neurological conditions characterized by neuronal hyperexcitability, such as essential tremor and spinocerebellar ataxia.[1][2][3] This document details the structural basis for this compound's subtype selectivity, provides structured tables of its pharmacological data, and outlines detailed protocols for its experimental evaluation.

Introduction to Small-Conductance Calcium-Activated Potassium (SK) Channels

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated by intracellular calcium ions. They are expressed throughout the central nervous system and play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows action potentials. There are three main subtypes of SK channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), each with distinct anatomical distributions and physiological roles. The activation of SK channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces the firing frequency of neurons. Consequently, SK channels are critical in controlling firing patterns and synaptic integration.

Dysfunction of SK channels has been implicated in various neurological disorders. For instance, reduced SK channel function in cerebellar Purkinje cells can lead to irregular firing patterns and contribute to the motor symptoms of essential tremor and spinocerebellar ataxias. Therefore, positive allosteric modulators (PAMs) of SK channels, such as this compound, which enhance channel activity, represent a promising therapeutic strategy for these conditions.

This compound: Mechanism of Action and Structural Basis of Selectivity

This compound is a positive allosteric modulator that selectively enhances the activity of the KCa2.2 channel subtype. It is a derivative of the SK channel modulator CyPPA. The mechanism of action of this compound is to increase the apparent sensitivity of the KCa2.2 channel to intracellular calcium. This means that in the presence of this compound, the channel is more likely to open at lower concentrations of intracellular calcium.

The structural basis for this compound's subtype selectivity for KCa2.2 over the intermediate-conductance KCa3.1 channel has been elucidated by cryogenic electron microscopy (cryo-EM). This compound binds to a hydrophobic pocket at the interface between the KCa2.2 channel's S4-S5 linker, the HA/HB helices of a neighboring subunit, and the N-lobe of the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel.

The selectivity of this compound arises from differences in the conformation of this binding pocket between KCa2.2 and KCa3.1. In the KCa2.2 channel, the N-lobes of calmodulin are positioned in a way that allows for the conformational changes necessary to accommodate the bulky this compound molecule. In contrast, in the KCa3.1 channel, the N-lobes of calmodulin are more constrained by the channel's HC helices, preventing the binding of this compound. This structural difference explains why this compound is a selective activator of KCa2.2 and is inactive on KCa3.1.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed signaling pathway for this compound's modulation of the KCa2.2 channel.

Caption: Mechanism of this compound on KCa2.2 channels.

Quantitative Data Presentation

The following tables summarize the available quantitative pharmacological data for this compound and related compounds.

Table 1: Potency of this compound on KCa Channel Subtypes

| Compound | Channel Subtype | Potency (EC50) | Activity | Reference |

| This compound (CAD-1883) | KCa2.2 | ~5.1 µM | Positive Allosteric Modulator | |

| This compound (CAD-1883) | KCa2.1 | Not Reported | Not Reported | |

| This compound (CAD-1883) | KCa2.3 | Not Reported | Not Reported | |

| This compound (CAD-1883) | KCa3.1 | Inactive | No Effect |

Table 2: Potency of Other SK Channel Modulators for Comparison

| Compound | Channel Subtype | Potency (EC50) | Activity | Reference |

| NS309 | KCa2.2 | ~1.7 µM | Positive Allosteric Modulator | |

| NS309 | KCa3.1 | ~74 nM | Positive Allosteric Modulator | |

| CyPPA | KCa2.2 | ~5.6 µM | Positive Allosteric Modulator | |

| CyPPA | KCa2.3 | Higher potency than on KCa2.2 | Positive Allosteric Modulator | |

| CyPPA | KCa2.1 | Inactive | No Effect | |

| CyPPA | KCa3.1 | Inactive | No Effect |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with SK channels.

Electrophysiological Recording in a Heterologous Expression System

This protocol describes the use of the inside-out patch-clamp technique to study the direct effects of this compound on KCa2.2 channels expressed in a non-neuronal cell line (e.g., HEK293).

Objective: To determine the concentration-response relationship and the effect of this compound on the calcium sensitivity of KCa2.2 channels.

Materials:

-

HEK293 cells stably or transiently expressing the human KCa2.2 channel subunit.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Pipette solution (intracellular): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH. Free calcium concentrations can be adjusted by adding calculated amounts of CaCl2.

-

Bath solution (extracellular): 140 mM KCl, 10 mM HEPES, pH 7.4 with KOH.

-

This compound stock solution (e.g., 100 mM in DMSO).

Procedure:

-

Culture HEK293 cells expressing KCa2.2 on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

-

Place a coverslip with cells in the recording chamber and perfuse with bath solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal in the cell-attached configuration.

-

Excise the patch of membrane to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Apply solutions with varying concentrations of free calcium to the intracellular face of the patch to establish a baseline calcium activation curve.

-

Apply this compound at various concentrations to the bath solution (which is now acting as the intracellular solution) at a fixed, sub-maximal calcium concentration to determine the concentration-response for potentiation.

-

To assess the effect on calcium sensitivity, co-apply a fixed concentration of this compound with varying concentrations of calcium and compare the resulting calcium activation curve to the baseline.

-

Analyze the data to determine EC50 values for this compound potentiation and the shift in the calcium EC50.

Workflow Diagram:

Caption: Workflow for inside-out patch-clamp experiments.

Recording from Cerebellar Purkinje Cells in Brain Slices

This protocol describes whole-cell current-clamp recordings from Purkinje cells in acute cerebellar slices to investigate the effect of this compound on neuronal firing properties.

Objective: To determine if this compound can normalize the irregular firing patterns of Purkinje cells in a mouse model of cerebellar ataxia.

Materials:

-

Wild-type mice and a mouse model of spinocerebellar ataxia (e.g., SCA2-58Q transgenic mice).

-

Vibratome for slicing brain tissue.

-

Recording chamber for brain slices.

-

Patch-clamp setup as described above.

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose.

-

Intracellular solution: 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.1 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP, pH 7.3 with KOH.

-

This compound stock solution.

Procedure:

-

Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare 250-300 µm thick sagittal cerebellar slices using a vibratome in ice-cold aCSF.

-